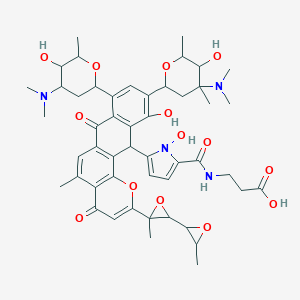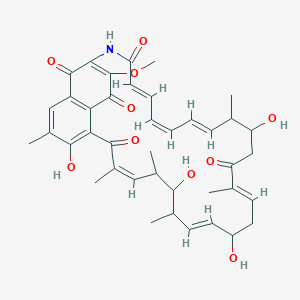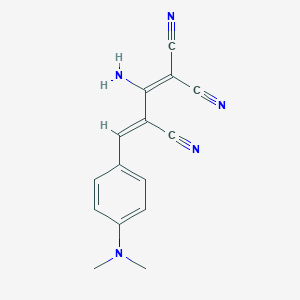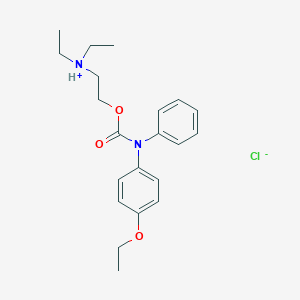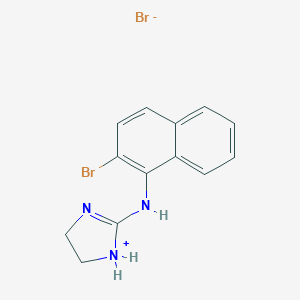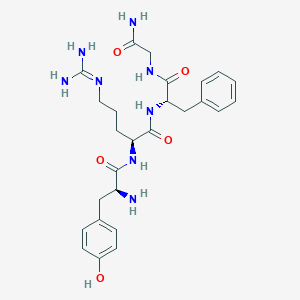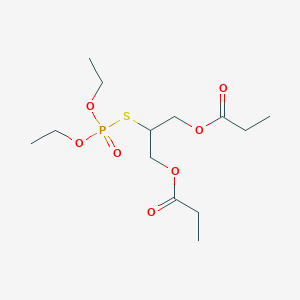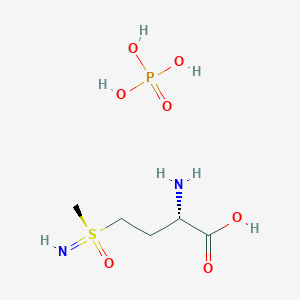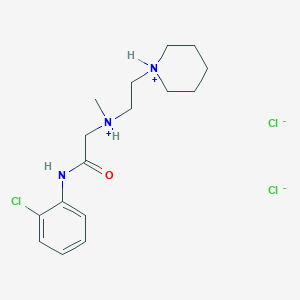
o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride, commonly known as lidocaine, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Since then, lidocaine has become one of the most commonly used anesthetics due to its effectiveness and low toxicity.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells, thereby preventing the propagation of action potentials. This results in a loss of sensation in the affected area. Lidocaine also has anti-inflammatory properties that can help reduce pain and swelling.
Biochemical and Physiological Effects:
Lidocaine is rapidly metabolized in the liver and excreted in the urine. It has a short half-life of approximately 1-2 hours. Lidocaine can cause mild side effects such as dizziness, headache, and nausea. In rare cases, lidocaine can cause more serious side effects such as seizures and cardiac arrest.
実験室実験の利点と制限
Lidocaine is widely used in laboratory experiments due to its effectiveness as a local anesthetic. It is also relatively inexpensive and easy to obtain. However, lidocaine can interfere with some experimental assays, and its effects can vary depending on the concentration and duration of exposure.
将来の方向性
Future research on lidocaine could focus on developing new formulations or delivery methods that improve its effectiveness and reduce its side effects. There is also potential for lidocaine to be used in combination with other drugs to treat a wider range of conditions. Additionally, further studies could explore the molecular mechanisms of lidocaine's action and its effects on different types of nerve cells.
合成法
The synthesis of lidocaine involves several steps, starting with the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with ethylene diamine to form 2-(2,6-dimethylphenylamino)ethylamine. The final step involves the reaction of this compound with 2-(diethylamino)acetic acid to form lidocaine.
科学的研究の応用
Lidocaine has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used in cardiac arrhythmia management and as a treatment for chronic pain. Lidocaine has been shown to be effective in reducing postoperative pain and nausea, and has been used in combination with other drugs to improve patient outcomes.
特性
CAS番号 |
101651-66-5 |
|---|---|
製品名 |
o-Chloro-2-(methyl(2-(piperidino)ethyl)amino)acetanilide dihydrochloride |
分子式 |
C16H26Cl3N3O |
分子量 |
382.8 g/mol |
IUPAC名 |
[2-(2-chloroanilino)-2-oxoethyl]-methyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C16H24ClN3O.2ClH/c1-19(11-12-20-9-5-2-6-10-20)13-16(21)18-15-8-4-3-7-14(15)17;;/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,18,21);2*1H |
InChIキー |
VDRBPOQUXKJSTF-UHFFFAOYSA-N |
SMILES |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
正規SMILES |
C[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |
同義語 |
(2-chlorophenyl)carbamoylmethyl-methyl-[2-(3,4,5,6-tetrahydro-2H-pyrid in-1-yl)ethyl]azanium dichloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



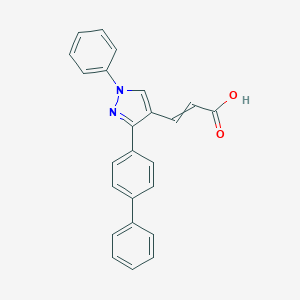
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
